molecular formula C18H21FN2O4 B2607527 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea CAS No. 1797027-32-7

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

Cat. No.: B2607527
CAS No.: 1797027-32-7
M. Wt: 348.374
InChI Key: NQDSMQCLPSFSIM-UHFFFAOYSA-N
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Description

This urea derivative features a 2,4-dimethoxyphenyl group and a 2-(3-fluorophenyl)-2-methoxyethyl substituent.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-23-14-7-8-15(16(10-14)24-2)21-18(22)20-11-17(25-3)12-5-4-6-13(19)9-12/h4-10,17H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDSMQCLPSFSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC(=CC=C2)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Urea Core: The reaction between an isocyanate and an amine forms the urea core.

    Introduction of Substituents: Methoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea has been investigated for its pharmacological properties. It is known to act as a selective inhibitor of certain enzymes and receptors, which can be beneficial in developing treatments for various diseases.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The ability to selectively target cancer cells while sparing normal cells is a crucial area of research, making this compound a candidate for further development in anticancer therapies .
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial membranes or enzymes, potentially leading to the development of new antimicrobial agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

  • Synthesis of Isoquinoline Derivatives : This compound has been utilized as an intermediate for synthesizing isoquinoline fluorine analogues. The synthesis process often involves oxidation reactions that modify the compound's structure to yield desired products with specific biological activities .
  • Functionalization Reactions : Due to its reactive urea group, this compound can undergo functionalization reactions that introduce new functional groups, expanding its utility in synthetic organic chemistry .

Material Science

The compound's properties extend beyond medicinal applications into material science. Its structural characteristics make it suitable for developing advanced materials.

  • Polymer Chemistry : Research has explored the incorporation of this urea derivative into polymer matrices to enhance mechanical properties and thermal stability. Such polymers could find applications in coatings, adhesives, and other industrial materials .
  • Nanocomposites : The compound can be used to create nanocomposites by integrating it with nanoparticles or other materials, potentially leading to innovative materials with tailored properties for electronics or photonics applications .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal demonstrated that modified versions of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through specific signaling pathways.

Case Study 2: Synthesis of Isoquinoline Analogues

In a synthesis project, researchers successfully utilized this compound as an intermediate to create fluorinated isoquinoline derivatives. The resulting compounds showed promising activity against tuberculosis bacteria, indicating potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The methoxy and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Analysis and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight Key Properties Reference
1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea (Target) 2,4-Dimethoxyphenyl; 2-(3-fluorophenyl)-2-methoxyethyl ~374.4* High polarity (methoxy groups), moderate lipophilicity (fluorophenyl) N/A
1-(3-Chloro-5-methoxyphenyl)-3-(3-fluoro-2-hydroxymethylphenyl)urea 3-Chloro-5-methoxyphenyl; 3-fluoro-2-hydroxymethylphenyl ~349.8 Enhanced hydrogen bonding (hydroxymethyl), halogenated interactions (Cl, F)
1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea (FTBU-1) 3-Fluorophenethyl; benzimidazole-thiazole ~378.4 Antifungal activity (fluorophenyl), heterocyclic backbone for enzyme inhibition
1-(5-((2-(2,4-Difluorophenyl)...thiadiazol-2-yl)-3-(3-fluorophenyl)urea (8g) Thiadiazole core; 2,4-difluorophenyl; 3-fluorophenyl ~490.4 Broad-spectrum antifungal activity (fluorine substituents)
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea 4-Fluorophenyl-methoxyethyl; hydroxymethyl-cyclohexyl ~324.4 Moderate solubility (hydroxymethyl), potential CNS penetration

*Estimated based on structural analogs.

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, where it acts as an intermediate in the development of isoquinoline fluorine analogues. The process typically includes oxidation reactions and purification via chromatography. The specific synthesis pathway can be summarized as follows:

  • Starting Materials : N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide.
  • Reagents : Sodium periodate (NaIO4) is commonly used for oxidation.
  • Conditions : The reaction is conducted in water under reflux conditions followed by cooling and extraction with dichloromethane (DCM).
  • Yield : The final product is purified to yield a pale-yellow solid.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example:

  • IC50 Values : The compound demonstrated an IC50 of 1.5 mM for tubulin polymerization inhibition and GI50 values of 2.4 mM (A549), 3.8 mM (HepG2), and 5.1 mM (MCF-7) .

Docking studies have elucidated the binding interactions between the compound and specific proteins involved in cancer progression:

  • Binding Sites : Key amino acids such as Ser178, Cys241, Leu248, and Lys352 are involved in stabilizing the interaction through hydrogen bonds and π-cation interactions .

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 Value (mM)Mechanism of Action
AntiproliferativeA5492.4Tubulin polymerization inhibition
AntiproliferativeHepG23.8Tubulin polymerization inhibition
AntiproliferativeMCF-75.1Tubulin polymerization inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of urea derivatives similar to this compound:

  • Case Study on Anticancer Properties :
    • A study focused on the synthesis of urea derivatives demonstrated their ability to inhibit cell growth in human cancer cell lines.
    • Results showed that modifications to the phenyl ring significantly enhanced biological activity.
  • Case Study on Mechanistic Insights :
    • Another investigation utilized molecular docking to reveal how structural variations impact binding affinity to target proteins.
    • Findings suggested that specific substitutions could optimize therapeutic efficacy while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dimethoxyphenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : This urea derivative can be synthesized via a two-step approach:

Isocyanate Formation : React 2-(3-fluorophenyl)-2-methoxyethylamine with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

Urea Coupling : Treat the isocyanate with 2,4-dimethoxyaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere at 0–25°C .

  • Optimization Tips :
  • Use stoichiometric control (1:1 molar ratio) to minimize side products.
  • Monitor reaction progress via TLC or LC-MS.
  • Yields for analogous urea syntheses range from 30–50% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR :
  • Expect resonances for methoxy groups (δ ~3.7–3.9 ppm, singlet for 2,4-OCH3; δ ~3.4 ppm for -CH2-OCH3).
  • Aromatic protons from 3-fluorophenyl (δ ~6.8–7.4 ppm, multiplet) and 2,4-dimethoxyphenyl (δ ~6.3–6.7 ppm) .
  • IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300–3400 cm⁻¹ .
  • HRMS : Confirm molecular ion ([M+H]+) with exact mass matching C19H22FN2O4 (exact mass: 361.1567 g/mol).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Kinase Inhibition Screening : Prioritize TrkA kinase assays due to structural similarities to patented urea-based inhibitors (e.g., 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)urea derivatives) .
  • Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
  • Microbial Biofilm Inhibition : Assess against Pseudomonas aeruginosa PAO1 at sub-MIC levels (10–50 µM) using crystal violet staining .

Advanced Research Questions

Q. How can contradictory data on urea derivatives’ bioactivity be resolved, particularly when comparing in vitro vs. in silico results?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing 3-fluorophenyl vs. methoxy groups) using docking simulations (e.g., AutoDock Vina) to identify binding affinity disparities .
  • Solubility Correction : Account for logP differences (predicted logP ~2.8 for this compound) by adjusting assay media with DMSO/cosolvents (≤1% v/v) to mitigate false negatives .

Q. What strategies improve crystallization of this urea derivative for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use slow evaporation in ethyl acetate/hexane (1:3) or methanol/water (7:3) systems.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours.
  • Analogous Structures : Refer to crystallographic data for (E)-3-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CCDC deposition: 862345) to guide space group selection (e.g., monoclinic P21/c) .

Q. How can computational modeling guide the design of derivatives with enhanced kinase selectivity?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors (urea NH) and hydrophobic regions (methoxy/fluorophenyl groups).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability with TrkA (PDB: 4AOJ) vs. off-target kinases (e.g., EGFR) .
  • Free Energy Calculations : Compute ΔG binding using MM-PBSA to prioritize derivatives with >2 kcal/mol selectivity .

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